molecular formula C7H5FN2 B164112 8-Fluoroimidazo[1,2-a]pyridine CAS No. 139022-26-7

8-Fluoroimidazo[1,2-a]pyridine

货号: B164112
CAS 编号: 139022-26-7
分子量: 136.13 g/mol
InChI 键: ITBDFOMJMRICLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorine atom at the 8th position of the imidazo[1,2-a]pyridine ring system. It is known for its unique electronic and chemical properties, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic alcoholic solvents, such as tert-butanol, has been found to increase the yield of the desired product by reducing competing intermolecular reactions .

Industrial Production Methods: Industrial production of this compound typically involves the use of multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction. This reaction involves the condensation of an aldehyde, 2-aminopyridine, and an isocyanide to form the imidazo[1,2-a]pyridine core .

化学反应分析

Types of Reactions: 8-Fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

8-Fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

作用机制

The mechanism of action of 8-Fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In the context of its use as a GABAA receptor modulator, the compound binds to the allosteric site of the receptor, enhancing its activity. This interaction leads to increased chloride ion influx, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal excitability .

相似化合物的比较

Uniqueness: 8-Fluoroimidazo[1,2-a]pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. The fluorine atom increases the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design .

生物活性

8-Fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the 8th position of the imidazo[1,2-a]pyridine ring. This substitution enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold for drug design and synthesis. The compound acts as a physicochemical mimic of imidazo[1,2-a]pyrimidine, which is crucial for its biological activity, particularly in modulating GABA_A receptors .

The primary mechanism of action for this compound involves its interaction with GABA_A receptors. These receptors are integral to the central nervous system (CNS), regulating neuronal excitability. The fluorinated derivative has shown selective binding to GABA_A receptor subtypes containing α2, α3, and α5 subunits, indicating its potential as a therapeutic agent in neurological disorders .

Antiviral Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit antiviral properties. For instance, one study reported that specific derivatives demonstrated significant activity against HIV with an IC50 value of 0.18 μM and a selectivity index (SI) of 868. This suggests that modifications in the imidazo[1,2-a]pyridine scaffold can enhance antiviral potency against both wild-type and mutant strains .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can act as an inhibitor of various protein kinases involved in cancer progression. For example, certain derivatives exhibited potent inhibition against c-Met with IC50 values as low as 106.7 nM in EBC-1 cells. The structure-activity relationship (SAR) analyses indicated that specific substitutions on the imidazo[1,2-a]pyridine scaffold significantly affect its anti-cancer activity .

Other Biological Activities

In addition to its antiviral and anticancer effects, this compound has been noted for antifungal and anti-inflammatory activities. Its ability to inhibit enzymes such as aromatase and proton pumps further underscores its versatility as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionIC50 Value
AntiviralActivity against HIV0.18 μM
AnticancerInhibition of c-Met106.7 nM
AntifungalVarious fungal strainsNot specified
Anti-inflammatoryInhibition of pro-inflammatory pathwaysNot specified

Table 2: Structure-Activity Relationship (SAR) Insights

Compound VariantSubstitution PositionObserved Activity
This compound8Enhanced lipophilicity and metabolic stability
6-Chloroimidazo[1,2-a]pyridine6Moderate anticancer activity
6-Bromoimidazo[1,2-a]pyridine6Reduced potency compared to fluorinated variant

Case Studies

Case Study 1: GABA_A Receptor Modulation
A study conducted on the effects of various derivatives on GABA_A receptors demonstrated that this compound significantly enhanced receptor activity compared to non-fluorinated analogs. Whole-cell patch-clamp recordings indicated comparable potency to established drugs like indiplon at specific receptor isoforms, suggesting its potential for treating anxiety and sleep disorders .

Case Study 2: Antiviral Screening
In another investigation aimed at discovering new antiviral agents against HIV-1, several derivatives were synthesized based on the imidazo[1,2-a]pyridine framework. The lead compound exhibited remarkable selectivity and efficacy against the virus while maintaining low cytotoxicity levels in human cell lines. This study highlights the importance of structural modifications in enhancing biological activity while minimizing side effects .

属性

IUPAC Name

8-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBDFOMJMRICLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461842
Record name 8-Fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139022-26-7
Record name 8-Fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of crude benzhydrylidene(3-fluoropyridin-2-yl)amine (49.4 g), 2-bromoacetaldehyde diethyl acetal (56 ml, 0.37 mol), 48% hydrobromic acid (20 ml) and water (20 ml) were heated to 90° C. for 20 min. On cooling, the mixture was diluted with isopropanol (450 ml), NaHCO3 (68 g) was added cautiously, and the mixture filtered. The residue was washed with further isopropanol (450 ml) and the combined organics were stirred and heated to 50° C. for 18 h. On cooling, the solution was concentrated in vacuo and azeotroped with EtOAc (2×440 ml). The remaining mixture was suspended in EtOAc (400 ml), filtered and the residue washed with further EtOAc until the filtrate ran clear (1 l ). The solid orange-coloured residue was then suspended between water (100 ml) and EtOAc (220 ml) and the aqueous phase pH adjusted to 8-9 by addition of saturated aqueous NaHCO3 solution (450 ml). The phases were separated and the aqueous extracted with further EtOAc (2×220 ml). The combined organic extracts were dried over anhydrous MgSO4 and concentrated in vacuo affording crude 8-fluoroimidazo[1,2-α]pyridine. Purification was achieved by dissolving the crude material in EtOAc (1 l) and extracting with 2 N hydrochloric acid (5×50 ml). The acid washings were back-extracted with EtOAc (3×100 ml), adjusted to pH 11-12 using 4 N aqueous sodium hydroxide solution and re-extracted with EtOAc (5×100 ml). The combined organic fractions were washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo to afford 8-fluoroimidazo[1,2-α]pyridine (11.4 g, 76% from 2-chloro-3-fluoropyridine): δH (400 MHz, CDCl3) 6.69-6.74 (1H, m), 6.84-6.87 (1H, m), 7.65-7.66 (2H, m), 7.97 (1H, dd, J 1.0 and 6.8); m/z (ES+) 137 (100%, [MH]+).
Quantity
49.4 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of crude benzhydrylidene(3-fluoropyridin-2-yl)amine (49.4 g), 2-bromoacetaldehyde diethyl acetal (56 ml, 0.37 mol), 48% hydrobromic acid (20 ml) and water (20 ml) were heated to 90° C. for 20 min. On cooling, the mixture was diluted with isopropanol (450 ml), NaHCO8 (68 g) was added cautiously, and the mixture filtered. The residue was washed with further isopropanol (450 ml) and the combined organics were stirred and heated to 50° C. for 18 h. On cooling, the solution was concentrated in vacuo and azeotroped with EtOAc (2×440 ml). The remaining mixture was suspended in EtOAc (400 ml), filtered and the residue washed with further EtOAc until the filtrate ran clear (1 l). The solid orange-coloured residue was then suspended between water (100 ml) and EtOAc (220 ml) and the aqueous phase pH adjusted to 8-9 by addition of saturated aqueous NaHCO3 solution (450 ml). The phases were separated and the aqueous extracted with further EtOAc (2×220 ml). The combined organic extracts were dried over anhydrous MgSO4 and concentrated in vacuo affording crude 8-fluoroimidazo[1,2-α]pyridine. Purification was achieved by dissolving the crude material in EtOAc (1 l) and extracting with 2 N hydrochloric acid (5×50 ml). The acid washings were back-extracted with EtOAc (3×100 ml), adjusted to pH 11-12 using 4 N aqueous sodium hydroxide solution and re-extracted with EtOAc (5×100 ml). The combined organic fractions were washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo to afford 8-fluoroimidazo[1,2-α]pyridine (11.4 g, 76% from 2-chloro-3-fluoropyridine): δH (400 MHz, CDCl3) 6.69-6.74 (1H, m), 6.84-6.87 (1H, m), 7.65-7.66 (2H, m), 7.97 (1H, dd, J 1.0 and 6.8); m/z (ES+) 137 (100%, [MH]+).
Quantity
49.4 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaHCO8
Quantity
68 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Amino-3-fluoropyridine (21.1 g) is added to a solution of bromoacetaldehyde prepared from 74 g of bromoacetaldehyde diethylacetal, 18.5 ml of aqueous hydrogen bromide solution and 18.5 ml of water and made to react in the presence of sodium bicarbonate in aqueous ethanolic solution giving 12 g of the above-identified compound, bp. 91°-100° C./1-1.5 mmHg, which solidifies at room temperature.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Fluoroimidazo[1,2-a]pyridine
Reactant of Route 3
8-Fluoroimidazo[1,2-a]pyridine
Reactant of Route 4
8-Fluoroimidazo[1,2-a]pyridine
Reactant of Route 5
8-Fluoroimidazo[1,2-a]pyridine
Reactant of Route 6
8-Fluoroimidazo[1,2-a]pyridine
Customer
Q & A

Q1: What makes 8-fluoroimidazo[1,2-a]pyridine of interest in neuroscience research?

A1: this compound derivatives have shown promise as ligands for GABAA receptors [, ]. These receptors are crucial in the central nervous system, playing a key role in regulating neuronal excitability. Specifically, these derivatives exhibit selective binding to GABAA receptors containing the α2, α3, and/or α5 subunits [].

Q2: How does the structure of this compound relate to its activity?

A2: While specific structure-activity relationship (SAR) data isn't provided in the abstracts, research indicates that substituting the 3-position of the this compound scaffold with various 5- or 6-membered heteroaromatic rings can significantly influence its binding affinity and selectivity for GABAA receptor subtypes []. This suggests that modifications at this position are crucial for optimizing its pharmacological profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。